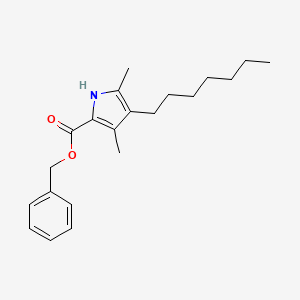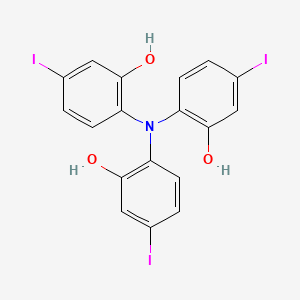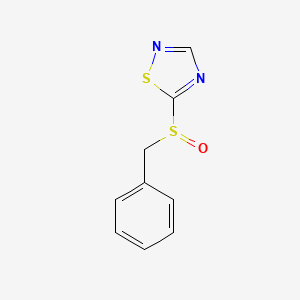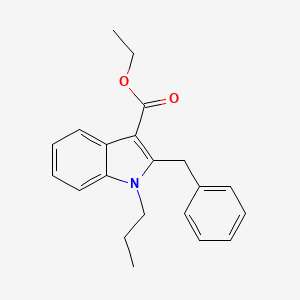
Benzyl 4-heptyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-heptyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom This particular compound is characterized by its benzyl ester group, heptyl chain, and dimethyl substitutions on the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-heptyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Substituents: The heptyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Esterification: The carboxyl group on the pyrrole ring is esterified with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid like BF3.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products:
Oxidation: Pyrrole-2,3-diones.
Reduction: Benzyl 4-heptyl-3,5-dimethyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their electronic properties, making them suitable for use in organic electronics.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.
Biological Probes: It can be used as a fluorescent probe for studying biological processes due to its aromatic nature.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives, providing improved adhesion and durability.
Agriculture: It can be explored as a potential agrochemical for pest control or plant growth regulation.
作用机制
The mechanism of action of Benzyl 4-heptyl-3,5-dimethyl-1H-pyrrole-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzyl ester group can enhance its lipophilicity, facilitating its passage through cell membranes. The heptyl chain and dimethyl groups can influence its binding affinity and specificity towards molecular targets.
相似化合物的比较
- Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 4-Benzyl-5-methoxymethyl-3-methyl-1H-pyrrole-2-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the pyrrole ring or ester group can significantly alter the compound’s chemical and physical properties.
- Unique Features: Benzyl 4-heptyl-3,5-dimethyl-1H-pyrrole-2-carboxylate’s unique combination of a heptyl chain and dimethyl groups provides distinct steric and electronic effects, potentially leading to unique reactivity and applications.
属性
CAS 编号 |
918632-01-6 |
|---|---|
分子式 |
C21H29NO2 |
分子量 |
327.5 g/mol |
IUPAC 名称 |
benzyl 4-heptyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C21H29NO2/c1-4-5-6-7-11-14-19-16(2)20(22-17(19)3)21(23)24-15-18-12-9-8-10-13-18/h8-10,12-13,22H,4-7,11,14-15H2,1-3H3 |
InChI 键 |
MOIUIKKTSHVEOO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)
![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)
![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)



![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
![Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-](/img/structure/B14199888.png)




